2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide typically involves the cyclization of O-benzoyl-2-(benzimidazol-1-yl)propioamidoxime under different temperature conditions . The reaction conditions are carefully controlled to ensure the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or other functional groups.
Substitution: The phenyl and oxadiazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenyl groups can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Phenyl-Substituted Oxadiazoles: Compounds with phenyl groups attached to the oxadiazole ring in different positions.
Uniqueness
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(propan-2-yl)acetamide is unique due to its specific combination of an oxadiazole ring, phenyl groups, and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)20-17(23)12-24-16-11-7-6-10-15(16)18-21-19(25-22-18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,20,23) |
InChI Key |
OQDZJCSUSRPUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.